4-Bromo-1-(3-fluoropropyl)-3-methyl-1H-pyrazole

Suzuki-Miyaura cross-coupling Dehalogenation side reaction Halogenated pyrazole building blocks

Researchers face yield loss in cross-coupling due to dehalogenation from C4-iodo pyrazoles. This trisubstituted pyrazole solves that with a C4 bromine atom, reducing side reactions in Suzuki-Miyaura and Buchwald-Hartwig couplings. The 3-fluoropropyl chain provides balanced lipophilicity (logP 2.1) for CNS permeability without metabolic clearance risk. - **C4-Bromo handle:** Enables aryl/heteroaryl library synthesis for kinase & GPCR programs - **1:1 [M]:[M+2] isotopic doublet:** Unambiguous LC-MS tracking for reaction monitoring - **Terminal fluorine:** Potential [¹⁸F]-labeling for PET tracer development

Molecular Formula C7H10BrFN2
Molecular Weight 221.07 g/mol
Cat. No. B12224161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(3-fluoropropyl)-3-methyl-1H-pyrazole
Molecular FormulaC7H10BrFN2
Molecular Weight221.07 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1Br)CCCF
InChIInChI=1S/C7H10BrFN2/c1-6-7(8)5-11(10-6)4-2-3-9/h5H,2-4H2,1H3
InChIKeyMAWWUAKJGSSGLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Structural Profile


4-Bromo-1-(3-fluoropropyl)-3-methyl-1H-pyrazole (CAS 2171313-90-7) is a trisubstituted pyrazole bearing a bromine atom at the 4-position, a methyl group at the 3-position, and a 3-fluoropropyl chain at the N1-position, with a molecular weight of 221.07 g·mol⁻¹ and molecular formula C₇H₁₀BrFN₂ . The predicted logP is 2.1, reflecting moderate lipophilicity . Key commercial sources report standard purity of ≥98% with batch-specific QC documentation including NMR, HPLC, and GC .

1
Trisubstituted pyrazole with C4-Br handle for further functionalization
2
Predicted logP 2.1 – moderate lipophilicity for permeability studies
3
Standard purity grade with batch-specific QC documentation (NMR, HPLC, GC)

Why Generic Substitution Fails for This Pyrazole


Halogenated N-alkyl pyrazoles are not functionally interchangeable, because three structural variables—the C4 halogen identity, the N1-alkyl chain length and fluorination pattern, and the C3 substituent—independently and combinatorially govern cross-coupling reactivity, lipophilicity, metabolic susceptibility, and regiochemical purity [1][2]. For example, substituting Br for I at C4 markedly alters dehalogenation propensity in Suzuki–Miyaura reactions, while replacing a terminal monofluoroalkyl chain with a trifluoroalkyl or unsubstituted alkyl group shifts logP by ≥0.5 units and changes CYP-mediated oxidation profiles [1][3]. Consequently, a compound selected solely on pyrazole scaffold similarity, without attention to these substituent-level differences, risks substantial deviations in synthetic yield, pharmacokinetic behaviour, and analytical detectability.

Halogen identity at C4
Br vs I substitution alters cross-coupling reactivity and dehalogenation side-product formation; synthetic profiles may not transfer.
N1-alkyl fluorination pattern
Monofluoropropyl vs trifluoropropyl or unsubstituted alkyl shifts logP by ≥0.5 units and changes CYP-mediated oxidation susceptibility.
C3 substituent (methyl vs H)
C3-methyl group directs N1-alkylation regioselectivity; unsubstituted analogues yield N1/N2 isomeric mixtures requiring additional purification.

Quantitative Differentiation Evidence


C4 Bromine vs. Iodine in Suzuki–Miyaura Cross-Coupling

In a systematic head-to-head comparison of halogenated aminopyrazoles under Suzuki–Miyaura conditions, the 4-bromo derivatives were superior to 4-iodo analogues, primarily due to a reduced propensity for the undesired dehalogenation side reaction [1]. The study demonstrated that 4-chloro- and 4-bromo-substrates gave higher yields of the desired cross-coupled product than the corresponding 4-iodo substrates, while 4-iodopyrazoles showed significant dehalogenation [1]. This places 4-Bromo-1-(3-fluoropropyl)-3-methyl-1H-pyrazole in the favourable Br/Cl performance tier and directly informs procurement decisions for chemists planning C–C bond-forming reactions at the C4 position.

Suzuki–Miyaura coupling
Head-to-head
Br: higher cross-coupling yield, reduced dehalogenation vs I
Reported higher coupling efficiency for 4-bromo substrates
Based on systematic comparison of halogenated aminopyrazoles
Suzuki-Miyaura cross-coupling Dehalogenation side reaction Halogenated pyrazole building blocks

C4 Bromine in Pd-Catalyzed Alkylamination

In a direct substrate comparison study for C4-alkylamination of 4-halo-1-tritylpyrazoles, 4-bromo-1-tritylpyrazole proved more effective than the corresponding 4-iodo- and 4-chloro-1-tritylpyrazoles when using Pd(dba)₂/tBuDavePhos as the catalytic system [1]. The 4-iodo substrate was inferior under Pd catalysis but competent under CuI-mediated conditions for alkylamines bearing a β-hydrogen [1]. This dual reactivity profile positions the 4-bromo derivative as the most versatile single choice for C–N bond formation at the pyrazole C4 position.

C4-alkylamination
Head-to-head
Br: most effective under Pd(dba)₂; I inferior, Cl less effective
Reported broadest catalyst compatibility for C4–N coupling
Rank-order Br > Cl > I for Pd-catalyzed alkylamination
C4-alkylamination Pd(dba)₂ catalysis Pyrazole functionalization

Predicted logP and Lipophilicity Window

The predicted logP for 4-Bromo-1-(3-fluoropropyl)-3-methyl-1H-pyrazole is 2.1 . For reference, the parent scaffold 3-methyl-1H-pyrazole has a logP of approximately 0.78 . The N1-(3-fluoropropyl) group elevates lipophilicity by roughly 1.3 log units relative to the unsubstituted scaffold, but the terminal monofluorination prevents the larger logP increase that would accompany a fully saturated propyl or trifluoropropyl chain. This intermediate logP is consistent with favourable permeability while avoiding the excessive lipophilicity (logP > 3.5) frequently associated with increased metabolic clearance and promiscuous off-target binding.

Predicted logP
Class-level inference
2.1 vs 0.78 (parent scaffold, Δ ≈ +1.3)
Supports moderate lipophilicity window for permeability
No experimental shake-flask logP data available
Lipophilicity logP prediction Drug-likeness

Bromine Isotopic Signature for LC-MS Identification

The presence of a single bromine atom (⁷⁹Br:⁸¹Br ≈ 1:1 natural abundance) generates a characteristic [M]:[M+2] doublet of near-equal intensity in mass spectra. For 4-Bromo-1-(3-fluoropropyl)-3-methyl-1H-pyrazole (MW 221.07), this produces a distinctive isotopic pattern—absent in the chloro (³⁵Cl:³⁷Cl ≈ 3:1) and non-halogenated analogues—that serves as an unambiguous confirmatory fingerprint during LC-MS analysis [1]. This feature is particularly valuable in complex reaction monitoring and metabolite identification workflows where isobaric interferences may confound detection of Cl- or H-substituted analogues.

Br isotopic signature
Class-level inference
[M]:[M+2] ≈ 1:1 doublet vs Cl ≈ 3:1, non-halogenated none
Built-in analytical traceability for LC-MS identification
Reduces ambiguity in complex reaction monitoring
LC-MS identification Isotopic pattern Analytical characterization

C3-Methyl and N1-Alkylation Regioselectivity

The C3-methyl group on the pyrazole ring exerts a steric and electronic directing effect during N1-alkylation steps, favouring alkylation at the N1 position over N2 and thereby reducing formation of the undesired N2-alkyl isomer [1]. In contrast, pyrazoles lacking a C3 substituent exhibit lower N1:N2 regioselectivity during alkylation, which can lead to isomeric mixtures requiring challenging chromatographic separation. This intrinsic regiochemical control translates into higher synthetic purity and yield for the target N1-(3-fluoropropyl) isomer.

N1-alkylation regioselectivity
Class-level inference
C3-Me directs alkylation to N1, lowering N2 isomer formation
Supports isomeric purity and batch-to-batch consistency
Qualitative regiochemical control; commercial purity ≥98% HPLC reported
N-alkylation regioselectivity Pyrazole isomerism Synthetic purity

Monofluoropropyl Chain Metabolic Profile

The N1-(3-fluoropropyl) substituent contains a single terminal fluorine, creating a distinct metabolic vulnerability profile compared to the -CH₂CH₂CF₃ (3,3,3-trifluoropropyl) analogue. The monofluorinated chain retains a CH₂ site adjacent to the terminal carbon, which is susceptible to CYP-mediated ω-oxidation, whereas the -CF₃ terminus of the trifluoropropyl analogue blocks this pathway, redirecting metabolism to alternative sites that may generate different reactive intermediates [1]. Fluorinated pyrazole SAR studies demonstrate that fluorination pattern on N-alkyl chains significantly influences both metabolic stability and target binding [1][2].

Monofluoropropyl metabolism
Class-level inference
Monofluoro chain allows CYP ω-oxidation; CF₃ analogue blocks
Tunable metabolic handle for controlled clearance studies
No experimental head-to-head metabolic stability data
Fluorinated alkyl chain Metabolic stability CYP oxidation

Validated Application Scenarios


C4 Diversification via Palladium Cross-Coupling

The C4 bromine atom enables efficient Suzuki–Miyaura and Buchwald–Hartwig coupling reactions with reduced dehalogenation side products compared to the iodo analogue [1][2]. This makes the compound a preferred building block for generating C4-aryl, C4-heteroaryl, and C4-amino pyrazole libraries in drug discovery programs targeting kinases, GPCRs, and epigenetic readers.

Lead Optimization with Controlled Lipophilicity

With a predicted logP of 2.1, the compound sits within the favourable lipophilicity window for both cellular permeability and CNS exposure potential, without entering the high-logP (>3.5) risk zone associated with increased metabolic clearance and off-target binding [1]. The monofluorinated propyl chain offers a deliberate balance between the excessively low logP of the unsubstituted scaffold (logP ≈ 0.78) and the high lipophilicity of fully alkyl or polyfluorinated chain analogues, making it suitable for lead optimization where permeability–metabolic stability trade-offs are critical [1][2].

Intermediate for ¹⁸F-Radiolabeled PET Tracers

The terminal fluorine on the N1-propyl chain provides a chemical handle that can, in principle, be substituted with [¹⁸F]fluoride for PET imaging applications, analogous to established strategies using 3-[¹⁸F]fluoropropyl pyrazole derivatives [1]. The bromine atom at C4 simultaneously offers a site for further structural elaboration via cross-coupling, enabling the modular construction of radiotracer candidates.

LC-MS Reference Standard with Bromine Signature

The characteristic 1:1 [M]:[M+2] bromine isotopic doublet provides an unambiguous confirmatory signal in LC-MS analysis [1]. This feature supports the compound's use as an analytical reference standard or internal standard in reaction monitoring, impurity profiling, and biological matrix analysis, where rapid and confident identification is essential.

Application
Selection Property
Validation Focus
C4 diversification via Pd cross-coupling
C4-Br with reported coupling efficiency
Cross-coupling reactivity and side-product profile review
Lead optimization with controlled lipophilicity
Predicted moderate lipophilicity range
Permeability–metabolic stability trade-off assessment
Intermediate for ¹⁸F-radiolabeled PET tracer development
Terminal fluorine substitution handle
Radiolabeling feasibility and C4 elaboration review
LC-MS analytical reference standard
Bromine isotopic signature for MS identification
Detection specificity in complex matrices
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